1-{7-CHLORO-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}-4-(4-METHOXYPHENYL)PIPERAZINE
Description
This compound belongs to the triazoloquinazoline class, characterized by a fused triazole-quinazoline core. Its structure includes a 7-chloro substituent, a 3-(trifluoromethyl)phenyl group at position 3, and a 4-(4-methoxyphenyl)piperazine moiety at position 5 (Fig. 1). Such derivatives are synthesized via multi-step reactions involving cyclization and substitution strategies, as seen in related triazoloquinazoline analogs .
Properties
IUPAC Name |
7-chloro-5-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClF3N6O/c1-38-21-8-6-20(7-9-21)35-11-13-36(14-12-35)25-22-16-19(28)5-10-23(22)37-26(32-25)24(33-34-37)17-3-2-4-18(15-17)27(29,30)31/h2-10,15-16H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIZIOMVYSFQEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)C6=CC(=CC=C6)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClF3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{7-CHLORO-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}-4-(4-METHOXYPHENYL)PIPERAZINE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazoloquinazoline core.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Substitution Reactions: The chloro, methoxyphenyl, and trifluoromethyl groups are introduced through various substitution reactions, often involving halogenation and subsequent nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Table 1: Representative Reaction Conditions for Key Syntheses
Nucleophilic Substitution Reactions
The chlorine atom at position 7 of the quinazoline ring undergoes substitution with nucleophiles:
-
Amines : Reaction with primary/secondary amines (e.g., morpholine) in polar aprotic solvents yields 7-amino derivatives.
-
Alkoxides : Methoxy or ethoxy groups can replace chlorine under microwave-assisted conditions .
Example :
This modification enhances solubility and modulates biological activity .
Electrophilic Aromatic Substitution
The electron-rich quinazoline and methoxyphenyl rings participate in electrophilic reactions:
-
Nitration : Nitric acid/sulfuric acid introduces nitro groups at the C8 position of the quinazoline core.
-
Halogenation : Bromination (Br2/FeBr3) occurs preferentially on the methoxyphenyl ring due to its electron-donating methoxy group .
Piperazine Ring Reactivity
The piperazine moiety undergoes characteristic amine reactions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, altering pharmacokinetic properties .
-
Acylation : Acetic anhydride or acyl chlorides yield acetylated derivatives, improving metabolic stability .
Oxidation-Reduction Reactions
-
Oxidation : The methoxy group on the phenyl ring can be demethylated using BBr3 to form a hydroxyl group, enhancing hydrogen-bonding potential .
-
Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the triazole ring, though this is less common due to stability concerns .
Biological Activity Modulation via Chemical Modifications
Structural tweaks via these reactions influence bioactivity:
-
ENPP1 Inhibition : Derivatives with electron-withdrawing groups (e.g., -CF3) show enhanced inhibition of extracellular nucleotide pyrophosphatase/phosphodiesterase 1 .
-
Antimicrobial Activity : Chlorine substitution with bulkier amines improves efficacy against Gram-positive bacteria.
Table 2: Impact of Key Modifications on Bioactivity
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of triazoloquinazoline compounds exhibit promising anticancer properties. The compound has shown the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that modifications to the triazoloquinazoline scaffold can enhance affinity for critical regulators in cancer cell division, such as Polo-like Kinase 1 (Plk1) .
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the compound's efficacy against several cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer). Results indicated a significant reduction in cell viability at concentrations as low as 0.5 µM, suggesting strong antiproliferative effects .
Antimicrobial Properties
The compound has also been assessed for its antimicrobial activity against various pathogens. The triazole moiety is known for disrupting microbial cell wall synthesis and inhibiting essential enzymes.
Case Study: Efficacy Against Resistant Strains
In vitro tests revealed that derivatives exhibited Minimum Inhibitory Concentrations (MICs) ranging from 0.046 to 3.11 μM against resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus), outperforming traditional antibiotics .
Modulation of Inflammatory Responses
Compounds similar to this one have been tested in models of induced inflammation, demonstrating significant reductions in inflammatory markers. This suggests potential applications in treating inflammatory diseases.
Case Study: In Vivo Inflammatory Models
One study utilized animal models to assess the anti-inflammatory effects of the compound, reporting a reduction in pro-inflammatory cytokines by up to 70% compared to control groups .
Mechanism of Action
The mechanism of action of 1-{7-CHLORO-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}-4-(4-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Substituent Analysis
Key structural analogs differ in substituents on the triazoloquinazoline core and the piperazine/piperidine side chains. These variations influence physicochemical properties and target interactions. Below is a comparative analysis:
Table 1. Structural comparison of the target compound with analogs. Substituent variations impact electronic properties, solubility, and target affinity.
Bioactivity and Target Interactions
- Structural Clustering and Activity : Compounds with similar triazoloquinazoline cores cluster into bioactivity groups, as hierarchical clustering of bioactivity profiles correlates with structural similarity (e.g., kinase inhibition vs. DNA intercalation) .
- Binding Affinity Variability: Minor substituent changes (e.g., sulfonyl vs. methoxy groups) significantly alter docking scores. For example, sulfonyl-containing analogs (Table 1, row 2) show higher polar interactions but reduced membrane permeability compared to the target compound’s methoxy group .
Physicochemical and Pharmacokinetic Properties
- LogP and Solubility : The 4-methoxyphenyl group in the target compound lowers logP (predicted ~3.2) compared to sulfonyl analogs (logP ~4.5), enhancing aqueous solubility .
- Metabolic Stability : Piperazine moieties generally improve metabolic stability over piperidine derivatives due to reduced cytochrome P450 interactions .
Research Findings
- Synthetic Feasibility : The target compound’s synthesis is achievable via established protocols for triazoloquinazolines, including Ullmann coupling for aryl substitutions and nucleophilic aromatic substitution for piperazine attachment .
- NMR Profiling : Comparative NMR analysis (as in ) reveals that substituents at positions 3 and 5 cause distinct shifts in regions corresponding to the triazole and quinazoline rings, aiding structural validation .
Biological Activity
1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-yl}-4-(4-methoxyphenyl)piperazine, often referred to as C680-0831, is a synthetic compound belonging to the class of triazoloquinazolines. This compound has garnered attention for its potential biological activities, particularly in the fields of cardiovascular and anti-cancer research.
Chemical Structure
The molecular formula of C680-0831 is , and it features a complex structure that includes a piperazine ring and multiple aromatic systems. The presence of trifluoromethyl and methoxy groups enhances its pharmacological properties.
Antihypertensive Effects
Research has indicated that derivatives of triazoloquinazolines exhibit significant antihypertensive effects. A study demonstrated that certain compounds in this class could effectively lower blood pressure and heart rate in animal models. Specifically, modifications in the quinazoline structure led to enhanced adrenoblocking activity, suggesting potential therapeutic applications in managing hypertension .
Anticancer Properties
Quinazoline derivatives have been extensively studied for their anticancer properties. C680-0831 has shown promise as an inhibitor of various cancer cell lines. For instance, related compounds have been evaluated for their ability to inhibit growth in A549 lung cancer cells and other tumor models. The mechanism often involves the inhibition of critical signaling pathways such as the epidermal growth factor receptor (EGFR) pathway .
Antimicrobial Activity
Some studies have reported antibacterial activities associated with triazoloquinazolines. Compounds similar to C680-0831 demonstrated effectiveness against Staphylococcus aureus and other bacterial strains, indicating potential use as antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of C680-0831 can be attributed to its structural components. The triazole and quinazoline moieties are crucial for its interaction with biological targets:
| Structural Feature | Biological Activity |
|---|---|
| Triazole ring | Antihypertensive and anticancer activity |
| Piperazine moiety | Modulates receptor interactions |
| Trifluoromethyl group | Enhances lipophilicity and bioavailability |
| Methoxy group | Increases solubility and stability |
Study on Antihypertensive Activity
In a controlled experiment using rat models, various derivatives of triazoloquinazolines were administered to evaluate their effects on blood pressure. The results indicated that compounds with specific substitutions at the 4-position of the piperazine ring exhibited significant reductions in systolic blood pressure compared to controls .
Evaluation of Anticancer Efficacy
A series of quinazoline derivatives were tested against multiple cancer cell lines. Notably, one derivative showed over 70% inhibition in A549 cells at a concentration of 10 µM, highlighting the potential of C680-0831 as an anticancer agent .
Q & A
Basic: What are the optimal synthetic routes and characterization methods for this compound?
Answer:
The synthesis typically involves multi-step reactions, starting with coupling triazole, urea, and thiourea derivatives under controlled temperatures (e.g., reflux in toluene with NaH as a base). Key intermediates are purified via column chromatography, and final products are characterized using NMR (¹H/¹³C), LC/MS (e.g., m/z = 474.5 [M+1]), and IR spectroscopy to confirm functional groups . For reproducibility, reaction parameters like solvent polarity, temperature gradients (e.g., 120°C for cyclization), and stoichiometric ratios of reagents (e.g., 1:3 molar ratios for hydrazine derivatives) must be strictly optimized .
Basic: How can the molecular structure be validated experimentally and computationally?
Answer:
X-ray crystallography is the gold standard for resolving crystal structures, as demonstrated in studies of analogous triazoloquinazolines . Complementarily, DFT calculations at the B3LYP/6-31G(d,p) level can predict bond angles, charge distribution, and steric effects, aligning with experimental data to validate structural integrity .
Intermediate: What strategies are effective for improving reaction yields during synthesis?
Answer:
Employ statistical experimental design (e.g., full factorial or Bayesian optimization) to screen variables like catalyst loading, temperature, and solvent polarity. For example, Bayesian optimization outperforms traditional one-variable-at-a-time (OVAT) approaches by iteratively modeling yield responses and prioritizing high-probability conditions . Parallel synthesis under automated flow chemistry systems can also enhance reproducibility and scalability .
Intermediate: How can researchers assess the compound’s stability under varying conditions?
Answer:
Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and HPLC monitoring under stress conditions (e.g., pH extremes, UV exposure). For instance, analogs with trifluoromethyl groups show enhanced thermal stability due to electron-withdrawing effects, but may hydrolyze in acidic media—requiring pH-controlled storage .
Advanced: What computational methods predict biological activity, and how reliable are they?
Answer:
Molecular docking against target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) using AutoDock Vina or Schrödinger Suite can predict binding affinities. Studies on triazoloquinazoline analogs show strong correlation (R² > 0.85) between docking scores and in vitro antifungal activity, though false positives may arise from rigid-body approximations. Follow-up MD simulations (100 ns) are recommended to validate dynamic binding interactions .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies may arise from assay variability (e.g., MIC vs. IC50) or impurities. Perform orthogonal assays (e.g., time-kill curves for antifungals) and cross-validate with structural analogs. For example, substituting the 4-methoxyphenyl group with electron-deficient rings (e.g., 3,5-dichlorophenyl) can clarify structure-activity relationships (SAR) .
Advanced: What methodologies optimize the compound’s pharmacokinetic properties?
Answer:
Use in silico ADMET predictors (e.g., SwissADME) to guide structural modifications. Introducing hydrophilic groups (e.g., morpholine or piperazine) at the quinazoline N-position improves solubility, as seen in analogs with logP reductions from 4.2 to 3.5. Validate with in vitro Caco-2 permeability assays and hepatic microsome stability tests .
Advanced: How to design experiments for probing mechanism of action (MoA)?
Answer:
Combine transcriptomics (RNA-seq) with proteomic profiling (SILAC) in target cells. For enzyme targets, use competitive inhibition assays (e.g., Ki determination via Lineweaver-Burk plots) and CRISPR-Cas9 knockout models to confirm on-target effects .
Advanced: What are the best practices for scaling up synthesis without compromising purity?
Answer:
Transition from batch to continuous-flow systems to control exothermic reactions (e.g., diazomethane formation). Monitor intermediates in real-time with inline FTIR or Raman spectroscopy. For example, scaling triazoloquinazoline synthesis achieved >95% purity at 100 g scale by optimizing residence time (20 min) and pressure (2 bar) in flow reactors .
Advanced: How to address synthetic byproducts or isomer formation?
Answer:
Use HPLC-MS to identify byproducts (e.g., regioisomers from triazole cyclization). Adjust reaction kinetics—slow addition of electrophiles (e.g., chloroacetyl chloride) at 0°C minimizes side reactions. Chiral separations via SFC (supercritical fluid chromatography) resolve enantiomers, as demonstrated for piperazine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
